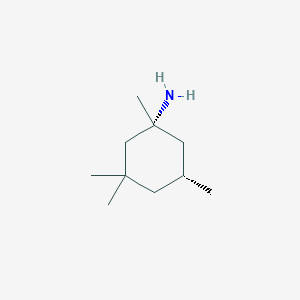
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine” is a chemical compound with the CAS Number: 1821718-40-4 . It has a molecular weight of 155.28 and its molecular formula is C10H21N . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 . This indicates that the molecule consists of a cyclohexane ring with four methyl groups and one amine group attached. The (1R,5R) prefix indicates the stereochemistry of the molecule, with the two stereocenters being in the R configuration.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (NMR, IR, MS) were not found in the current search results.Scientific Research Applications
Experimental and Theoretical Properties of Cyclohexane Derivatives
One study explored the experimental and theoretical properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative related to cyclohexanedione, employing various spectroscopies and density functional theory (DFT) for structural analysis. This research provides insights into the molecular structure, vibrational frequencies, and electron distribution, which are essential for understanding the chemical behavior and potential applications of cyclohexane derivatives in material science and molecular engineering (Fatima et al., 2021).
Synthesis and Applications in Heterocyclic Moieties
Another study focused on the synthesis of 1,5-disubstituted tetrazoles using propargyl amine, highlighting the relevance of such heterocyclic moieties in bioactive compounds, drugs, and various materials science applications. This research underscores the versatility and importance of cyclohexane derivatives and similar compounds in developing new materials and pharmaceuticals (Rentería-Gómez & Gámez-Montaño, 2016).
Biosynthesis of Anhydrotetracycline
Investigation into the biosynthesis of anhydrotetracycline, which involves the cyclohexenone ring, revealed the minimal enzymes required for synthesizing this compound with unique structural features. This study is pivotal for understanding the biosynthetic pathways of complex natural products and designing biosynthetic strategies for novel therapeutics (Zhang et al., 2008).
Catalytic Activity and Ligand Design
Research on the synthesis of stable bulky and rigid cyclic (alkyl)(amino)carbenes demonstrates the application of cyclohexane derivatives in catalysis, particularly in the gold(I) catalyzed hydroamination of internal alkynes. This study provides valuable insights into the design of efficient catalysts for organic synthesis and material science applications (Zeng et al., 2009).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H226 and H314 . This indicates that it is flammable (H226) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), keeping the container tightly closed (P233), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(1R,5R)-1,3,3,5-tetramethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYNWVWYGZJUFX-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@](CC(C1)(C)C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2876852.png)
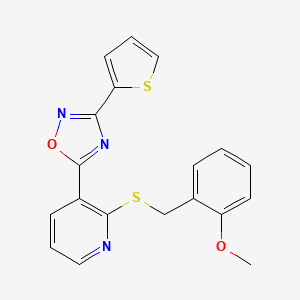

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)
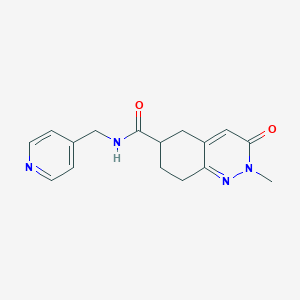
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)



![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)
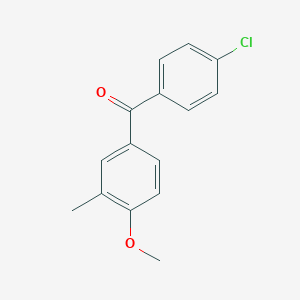
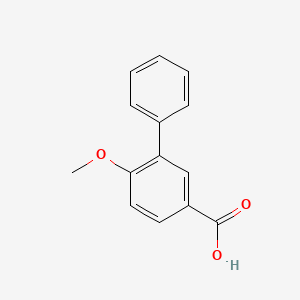
![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)